molecular formula C16H18N2O2S B6538898 N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide CAS No. 1060351-89-4

N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide

Cat. No.: B6538898
CAS No.: 1060351-89-4
M. Wt: 302.4 g/mol
InChI Key: QXBPCGBKIYFTSL-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide” is a complex organic compound. It contains a thiophene moiety, which is a five-membered ring with four carbon atoms and a sulfur atom . Thiophene and its derivatives are important in the field of medicinal chemistry and have a wide range of therapeutic properties .


Synthesis Analysis

The synthesis of thiophene derivatives involves various methods. The most common method involves the treatment of different amines with alkyl cyanoacetates . Other methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom at one position . The compound also contains an acetamide group, which is a functional group consisting of a carbonyl group single-bonded to a nitrogen atom .

Scientific Research Applications

N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide is a versatile compound that can be used in a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, a catalyst in polymerization reactions, and a ligand in coordination chemistry. It has also been used as a fluorescent probe in fluorescence spectroscopy and as a chromophore in circular dichroism spectroscopy. It has also been used in the synthesis of organic semiconductors and in the preparation of nanomaterials.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide has a number of advantages for laboratory experiments. It is a stable compound with a low toxicity, which makes it safe to use in the laboratory. It is also soluble in a variety of solvents, which makes it easy to use in a variety of experiments. Additionally, its low cost makes it an attractive choice for researchers on a budget.
However, there are also a few limitations to using this compound in laboratory experiments. It is not very water soluble, which can make it difficult to use in aqueous solutions. Additionally, its low solubility in some organic solvents can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide in scientific research. One potential direction is the use of this compound as a drug delivery system. By combining this compound with other compounds, it could be used to target specific cells or tissues in the body and deliver drugs to those areas. Another potential direction is the use of this compound as a fluorescent probe in imaging and spectroscopy experiments. Additionally, this compound could be used in the synthesis of organic semiconductors and nanomaterials, as well as in the development of new catalysts for organic synthesis reactions. Finally, this compound could be used in the development of new drugs and drug delivery systems.

Synthesis Methods

N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide can be synthesized in a variety of ways. One of the most common methods is through the reaction of thiophene-2-carboxaldehyde with dimethylacetamide in the presence of an acid catalyst. This reaction produces the desired product in high yields. Other methods of synthesis include the reaction of thiophene-2-carboxaldehyde with dimethylformamide and the reaction of thiophene-2-carboxaldehyde with dimethylsulfoxide.

Properties

IUPAC Name

N,N-dimethyl-2-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-18(2)16(20)10-12-5-7-13(8-6-12)17-15(19)11-14-4-3-9-21-14/h3-9H,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBPCGBKIYFTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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